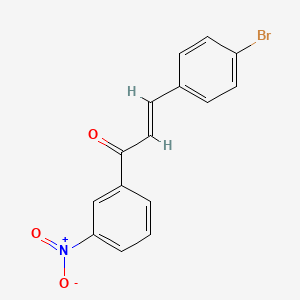

(2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

描述

“(2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone system connecting two aromatic rings: a 4-bromophenyl group and a 3-nitrophenyl group. Chalcones are pivotal in organic and medicinal chemistry due to their structural simplicity, synthetic versatility, and diverse biological activities. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, while the nitro group at the meta position contributes to electronic asymmetry, influencing reactivity and intermolecular interactions.

属性

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFYZZLTCITPSU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

化学反应分析

Reduction Reactions

The nitro (-NO₂) group undergoes selective reduction to form amino derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Key Findings :

-

Reduction with H₂/Pd-C in ethanol at 50°C converts the nitro group to -NH₂, yielding (2E)-3-(4-bromophenyl)-1-(3-aminophenyl)prop-2-en-1-one.

-

NaBH₄/CuCl₂ in THF selectively reduces the carbonyl group to a secondary alcohol while preserving the nitro group, producing a diol intermediate.

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | 50°C, EtOH | Amine | 78–85 |

| NaBH₄/CuCl₂ | RT, THF | Diol | 65–72 |

Substitution Reactions

The bromine atom at the 4-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Findings :

-

Reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group, forming (2E)-3-(4-piperidinylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one.

-

KCN in DMSO facilitates cyano substitution, though yields are moderate (50–55%) due to steric hindrance .

| Nucleophile | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 120°C | Piperidinyl derivative | 70–75 |

| KCN | DMSO | 80°C | Cyano derivative | 50–55 |

Oxidation Reactions

The α,β-unsaturated system is prone to oxidation, forming epoxides or diketones.

Key Findings :

-

Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields an epoxide at the double bond.

-

Strong oxidants like KMnO₄ in acidic conditions cleave the double bond, producing 4-bromobenzoic acid and 3-nitrobenzaldehyde as fragments .

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA | 0°C, CH₂Cl₂ | Epoxide | 60–68 |

| KMnO₄/H₂SO₄ | 70°C, H₂O | Carboxylic acid + Aldehyde | 85–90 |

Cycloaddition Reactions

The chalcone’s conjugated system participates in [2+2] or [4+2] cycloadditions.

Key Findings :

-

UV irradiation in the presence of maleic anhydride induces [2+2] cycloaddition, forming a tricyclic oxetane derivative .

-

Diels-Alder reactions with 1,3-butadiene at 100°C produce six-membered cyclohexene derivatives .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | UV light, RT | Oxetane | 55–60 |

| 1,3-Butadiene | 100°C, toluene | Cyclohexene | 70–75 |

Comparative Reactivity Analysis

The bromine and nitro substituents significantly alter reactivity compared to unchlorinated or non-nitrated chalcones.

| Compound Modification | Reaction Rate (vs. Parent Chalcone) | Key Influence |

|---|---|---|

| Bromine at 4-position | Slows NAS due to steric effects | Electrophilic deactivation |

| Nitro group at 3-position | Enhances oxidative stability | Electron-withdrawing effect |

| Ethyl substituent (analog) | Increases lipophilicity | Steric hindrance reduction |

Stability Under Ambient Conditions

科学研究应用

(2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential as an anti-inflammatory or anticancer agent is ongoing.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and bromine groups enhances its reactivity and binding affinity, making it a potent inhibitor in various biochemical pathways.

相似化合物的比较

Structural and Crystallographic Comparisons

Chalcone derivatives with halogen or nitro substituents exhibit distinct packing patterns and intermolecular interactions. Key structural analogs include:

Key Observations :

- Halogen Effects : Bromine substituents enhance intermolecular C–Br⋯π interactions, contributing to higher thermal stability (e.g., melting point of 154°C for the 4-bromo-3,4-dichloro analog vs. 191.16°C for the 4-bromo-4-fluoro derivative) .

- Nitro Group Positioning: The meta-nitro group in the target compound induces electronic asymmetry, altering dipole moments compared to para-nitro analogs, which may enhance nonlinear optical (NLO) responses .

Electronic and Optical Properties

Chalcones with electron-withdrawing groups (e.g., –Br, –NO₂) exhibit red-shifted UV-Vis absorption and enhanced NLO activity. Comparative

Key Observations :

Key Observations :

- Bromine’s lipophilicity may improve cell membrane penetration, but biological data for the target compound remain unexplored .

生物活性

(2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a nitro group, which may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrNO3. It features a nearly planar structure with significant conjugation, as indicated by a dihedral angle of approximately 3.32° between the bromophenyl and nitrophenyl rings. Its melting point is around 324–325 K, and it forms hydrogen-bonded chains in its crystalline state.

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 3-nitroacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is carried out in ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography.

Biological Activity Overview

Chalcones are known for their diverse biological activities, including:

- Anticancer Activity : Chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines.

- Antioxidant Properties : They can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects : Some chalcones show activity against bacterial and fungal pathogens.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects on cancer cell lines. For instance, related compounds have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating strong potential as anticancer agents .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 9q | MDA-MB-231 | 23 |

| This compound | TBD | TBD |

The mechanism of action for this compound is believed to involve:

- Inhibition of Tubulin Polymerization : Similar chalcone derivatives have been shown to interact with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Interaction with Tubulin

A study investigating the interaction of chalcone derivatives with tubulin revealed that compounds similar to this compound significantly reduced tubulin polymerization in vitro. Flow cytometry analyses indicated that these compounds could induce G2/M phase arrest in MCF-7 cells, leading to increased apoptosis rates .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for further development as an anticancer agent.

- Inflammatory Diseases : Research into its anti-inflammatory properties could lead to new treatments for conditions characterized by excessive inflammation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for (2E)-3-(4-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt condensation?

- Methodological Answer : The compound can be synthesized using a Claisen-Schmidt condensation between 3-nitroacetophenone and 4-bromobenzaldehyde. Optimal conditions involve a base catalyst (e.g., KOH, 20% w/v) in ethanol at 0–50°C, with stirring for 2–4 hours. Recrystallization from ethanol yields pure crystals . Key parameters:

| Parameter | Value |

|---|---|

| Catalyst | KOH |

| Solvent | Ethanol |

| Reaction Time | 2–4 h |

| Temperature | RT to 50°C |

Q. Which spectroscopic techniques confirm the E-configuration and purity of the compound?

- Methodological Answer :

- XRD : Single-crystal X-ray diffraction unambiguously confirms the E-configuration and planar geometry .

- NMR : H NMR shows coupling constants () of 15–16 Hz for the α,β-unsaturated ketone protons, indicative of the trans (E) configuration .

- IR : A strong C=O stretch at ~1650 cm and conjugated C=C stretch at ~1600 cm confirm the chalcone backbone .

Q. How are common side reactions during synthesis mitigated?

- Methodological Answer : Side products like Z-isomers or aldol adducts are minimized by:

- Strict temperature control (avoiding overheating).

- Using excess aldehyde or ketone to drive the reaction to completion.

- Purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How can discrepancies between theoretical (DFT) and experimental UV-Vis spectra be reconciled?

- Methodological Answer : Discrepancies arise from solvent effects or approximations in computational models. To address this:

- Use polarizable continuum models (PCM) in DFT to account for solvent interactions.

- Compare experimental (e.g., 350–370 nm) with TD-DFT calculations using CAM-B3LYP/6-311++G(d,p) basis sets .

- Example

| Method | (nm) |

|---|---|

| Experimental | 360 |

| DFT (Gas Phase) | 340 |

| DFT (Ethanol) | 355 |

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Global reactivity descriptors derived from HOMO-LUMO energies (via DFT) quantify reactivity:

- Electrophilicity Index () : , where is electronic chemical potential and is chemical hardness. Higher indicates greater electrophilicity.

- Nucleophilic Attack Sites : Localized electron density maps identify electron-deficient regions (e.g., carbonyl carbon) .

Q. How is non-merohedral twinning addressed in X-ray crystallography for accurate structure determination?

- Methodological Answer : Non-merohedral twinning (e.g., in monoclinic systems) is resolved using:

- Twin refinement in software like SHELXL or OLEX2.

- Analysis of intensity statistics (Hooft/Y parameters) to detect twinning ratios.

- Example: A twin law matrix (e.g., ) is applied during refinement .

Q. How to design antimicrobial studies evaluating structure-activity relationships (SAR)?

- Methodological Answer :

- Assay Design : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- SAR Variables : Compare substituent effects (e.g., nitro vs. methoxy groups) on activity.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。